molecular formula C8H14O B15289634 6-Methyl-5-hepten-2-one-1,1,1,3,3-d5

6-Methyl-5-hepten-2-one-1,1,1,3,3-d5

Cat. No.: B15289634
M. Wt: 131.23 g/mol
InChI Key: UHEPJGULSIKKTP-SBRIIUNQSA-N
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Description

6-Methyl-5-hepten-2-one-1,1,1,3,3-d5 is a deuterated analog of 6-Methyl-5-hepten-2-one, a compound known for its citrus-like, fruity odor. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-hepten-2-one can be achieved through various methods. One common method involves the reaction of isobutene, formaldehyde, and acetone under specific conditions (250°C and 30 MPa) . Another method involves the catalytic oxidation of heptene in the presence of iron oxide as a catalyst .

Industrial Production Methods

Industrial production of 6-Methyl-5-hepten-2-one typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-hepten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-5-hepten-2-one involves its interaction with specific molecular targets and pathways. In plants, it has been shown to promote programmed cell death (PCD) during superficial scald development. This process involves the activation of PCD-related genes and signaling pathways, leading to cellular morphological changes such as plasmolysis, cell shrinkage, and DNA fragmentation .

Comparison with Similar Compounds

6-Methyl-5-hepten-2-one is unique due to its specific structure and properties. Similar compounds include:

These compounds share some chemical properties with 6-Methyl-5-hepten-2-one but differ in their specific applications and effects.

Properties

Molecular Formula

C8H14O

Molecular Weight

131.23 g/mol

IUPAC Name

1,1,1,3,3-pentadeuterio-6-methylhept-5-en-2-one

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3/i3D3,6D2

InChI Key

UHEPJGULSIKKTP-SBRIIUNQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])CC=C(C)C

Canonical SMILES

CC(=CCCC(=O)C)C

Origin of Product

United States

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